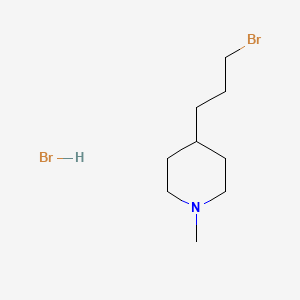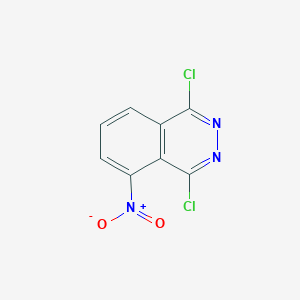![molecular formula C12H10O2 B13694943 2,3-Dihydronaphtho[2,3-b][1,4]dioxine CAS No. 117009-31-1](/img/structure/B13694943.png)
2,3-Dihydronaphtho[2,3-b][1,4]dioxine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydronaphtho[2,3-b][1,4]dioxine is an organic compound characterized by a fused ring system that includes a naphthalene moiety and a dioxane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydronaphtho[2,3-b][1,4]dioxine typically involves the reaction of naphthol derivatives with appropriate reagents. One common method involves the use of ethyl 2,3-dibromopropanoate in the presence of potassium carbonate (K₂CO₃) in refluxing acetone . This reaction leads to the formation of the desired compound through a series of nucleophilic substitution and cyclization steps.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
化学反応の分析
Types of Reactions: 2,3-Dihydronaphtho[2,3-b][1,4]dioxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted naphthodioxanes.
科学的研究の応用
2,3-Dihydronaphtho[2,3-b][1,4]dioxine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2,3-Dihydronaphtho[2,3-b][1,4]dioxine exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to participate in electron transfer reactions, making it a potential candidate for redox-active applications. The pathways involved include the formation of reactive intermediates that can interact with biological macromolecules, leading to potential therapeutic effects.
類似化合物との比較
1,4-Naphthodioxane: Similar in structure but differs in the position of the dioxane ring.
2,3-Dihydronaphtho[2,3-b]thiophene: Contains a thiophene ring instead of a dioxane ring.
Naphtho[2,3-b]furan: Features a furan ring in place of the dioxane ring.
Uniqueness: 2,3-Dihydronaphtho[2,3-b][1,4]dioxine is unique due to its specific ring fusion and the presence of the dioxane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
117009-31-1 |
|---|---|
分子式 |
C12H10O2 |
分子量 |
186.21 g/mol |
IUPAC名 |
2,3-dihydrobenzo[g][1,4]benzodioxine |
InChI |
InChI=1S/C12H10O2/c1-2-4-10-8-12-11(7-9(10)3-1)13-5-6-14-12/h1-4,7-8H,5-6H2 |
InChIキー |
TYTYXUXJUAZIRI-UHFFFAOYSA-N |
正規SMILES |
C1COC2=CC3=CC=CC=C3C=C2O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



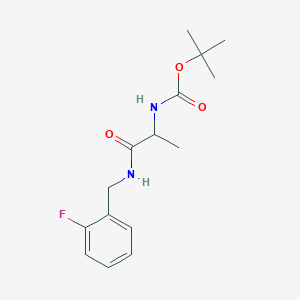
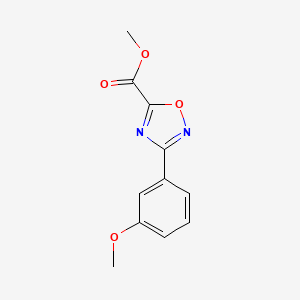
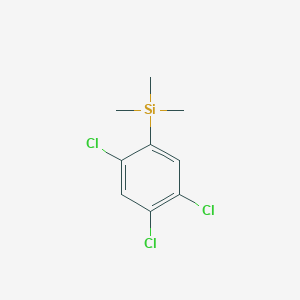

![6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13694902.png)




